2,4-Dimethylnicotinaldehyde

Vue d'ensemble

Description

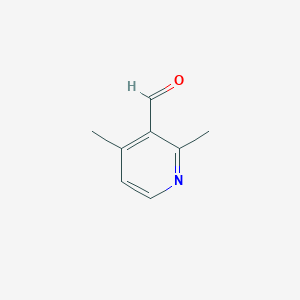

2,4-Dimethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of nicotinaldehyde, characterized by the presence of two methyl groups at the 2 and 4 positions on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylnicotinaldehyde typically involves the condensation of 2,4-dimethylpyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2,4-dimethylpyridine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: 2,4-Dimethylnicotinic acid.

Reduction: 2,4-Dimethylnicotinyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Dimethylnicotinaldehyde has shown significant potential in medicinal chemistry due to its biological activities.

Antimicrobial Activity:

Research has indicated that pyridine derivatives exhibit antimicrobial properties. A study synthesized several new derivatives based on pyridine and evaluated their antibacterial and antifungal activities. The results demonstrated that certain derivatives exhibited mild to moderate activity against various pathogens when compared to standard antibiotics like Streptomycin and Fluconazole .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including condensation reactions and the formation of imines.

Synthesis of Complexes:

The compound has been utilized in the synthesis of mixed-ligand metal complexes. For example, researchers have reported the successful formation of metal complexes using this compound as a ligand, demonstrating its ability to stabilize metal ions such as Fe(III) and Cu(II). These complexes were characterized using spectroscopic methods and showed promising biological activities .

Table 2: Summary of Metal Complexes Synthesized with this compound

| Metal Ion | Ligand Used | Activity (Antimicrobial) | Reference |

|---|---|---|---|

| Fe(III) | This compound | High | |

| Cu(II) | This compound | Moderate |

Material Science

In material science, this compound is explored for its potential application in developing new materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for enhancing material performance.

Case Study: Polymer Composites

A study investigated the incorporation of pyridine derivatives into polymer composites to improve their mechanical properties and thermal stability. The addition of this compound was found to enhance the thermal stability of the resulting composite materials significantly .

Mécanisme D'action

The mechanism of action of 2,4-Dimethylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The compound’s reactivity is largely due to the presence of the aldehyde group, which can participate in nucleophilic addition reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dimethylnicotinaldehyde

- 3,5-Dimethylnicotinaldehyde

- 2,4-Dimethylbenzaldehyde

Uniqueness

2,4-Dimethylnicotinaldehyde is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that similar compounds may not undergo as efficiently .

Activité Biologique

2,4-Dimethylnicotinaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinaldehyde, featuring two methyl groups at the 2 and 4 positions of the pyridine ring. Its molecular formula is C₉H₁₁N₁O, with a molecular weight of approximately 149.19 g/mol. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It acts primarily as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate cellular pathways related to:

- Oxidative Stress : The compound may influence oxidative stress responses by interacting with reactive oxygen species (ROS) and antioxidant systems.

- Inflammation : It has been studied for its potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Cell Proliferation : Preliminary studies suggest it may affect cell cycle regulation and apoptosis in certain cancer cell lines.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

- Antioxidant Activity : In a study measuring the antioxidant capacity of various compounds, this compound demonstrated significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

- Cytotoxicity : Research involving human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could induce apoptosis at higher concentrations (IC50 values around 25 µM), suggesting its potential as a chemotherapeutic agent .

Case Studies

- Case Study on Anti-inflammatory Effects :

- Case Study on Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Notable Effects |

|---|---|---|---|

| 2,5-Dimethylnicotinaldehyde | Moderate | 30 µM | Anti-inflammatory effects observed |

| 3,4-Dimethylnicotinaldehyde | Low | >50 µM | Minimal biological activity |

| 2,6-Dimethylnicotinaldehyde | High | 20 µM | Stronger antioxidant properties |

This table illustrates that while some derivatives exhibit similar bioactivities, this compound stands out for its balance between antioxidant capacity and cytotoxicity.

Propriétés

IUPAC Name |

2,4-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDOBBKBXSEULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439873 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-32-0 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.